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Compound of Interest

Compound Name: L319

Cat. No.: B15578489

This technical support center provides researchers, scientists, and drug development
professionals with guidance on utilizing the biodegradable ionizable lipid L319 in lipid
nanoparticle (LNP) formulations for in vivo applications, with a focus on minimizing toxicity.

Frequently Asked Questions (FAQS)

Q1: What is L319 and why is it used in LNP formulations?

Al: L319, with the chemical name di((Z)-non-2-en-1-yl) 9-((4-
(dimethylamino)butanoyl)oxy)heptadecanedioate, is a biodegradable ionizable lipid. It is a
derivative of the well-characterized lipid DLin-MC3-DMA. L319 was developed to have an
improved safety profile for in vivo applications. Its key feature is a biocleavable ester linkage
within its hydrophobic tails, which allows for rapid degradation and clearance from the body,
thereby reducing the potential for toxicity associated with lipid accumulation.[1][2][3]

Q2: How does the biodegradability of L319 contribute to lower in vivo toxicity?

A2: The ester linkages in the L319 molecule are susceptible to hydrolysis by endogenous
esterases. This enzymatic degradation breaks down L319 into smaller, water-soluble
metabolites. These metabolites are believed to be substrates for the natural 3-oxidation
pathway of fatty acids.[3] This rapid metabolism and subsequent excretion significantly reduces
the half-life of the lipid in tissues such as the liver and spleen, mitigating the risk of dose-
dependent toxicity that can be observed with non-biodegradable ionizable lipids.[3][4]
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Q3: What are the primary mechanisms of in vivo toxicity associated with ionizable lipid
nanoparticles?

A3: The in vivo toxicity of ionizable LNPs is often linked to the activation of the innate immune
system. The ionizable lipids, particularly their tertiary amine headgroups, can be recognized by
pattern recognition receptors, such as Toll-like receptor 4 (TLR4).[1][3][5] This can trigger a
signaling cascade leading to the production of pro-inflammatory cytokines and chemokines,
potentially resulting in a cytokine release syndrome.[3][6][7] This inflammatory response can
manifest as hepatotoxicity, characterized by elevated liver enzymes (ALT and AST), and other
systemic effects.[6][8]

Q4: How does the in vivo efficacy of L319-LNPs compare to formulations with non-
biodegradable lipids like DLin-MC3-DMA?

A4: While L319 was designed for improved safety, this can sometimes be accompanied by a
modest decrease in delivery efficiency compared to its non-biodegradable counterparts like
DLin-MC3-DMA. For instance, one study noted that a biodegradable version of MC3, L319,
was less efficient in sSiRNA delivery (IC50 of 0.01 mg/kg) but had a better safety profile.[1]
Researchers should therefore optimize L319-LNP formulations to achieve a balance between
acceptable therapeutic efficacy and minimized toxicity for their specific application.
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Issue

Potential Cause

Recommended Solution

Higher than expected in vivo
toxicity (e.g., elevated liver

enzymes, weight loss)

1. Suboptimal LNP formulation
leading to instability or
aggregation. 2. High dose of
L319-LNP administered. 3.
Contamination of reagents with
endotoxins (e.g., from

bacteria).

1. Ensure proper formulation
parameters (e.g., using
microfluidic mixing for
consistent particle size and
PDI). Characterize LNPs
thoroughly (size, zeta
potential, encapsulation
efficiency) before in vivo use.
2. Perform a dose-response
study to determine the optimal
therapeutic window for your
specific application. Consider
that the maximum tolerated
dose may vary between
different animal models. 3. Use
endotoxin-free reagents and
sterile techniques throughout
the LNP formulation and
administration process. Test
final LNP formulation for

endotoxin levels.

Lower than expected

therapeutic efficacy

1. Inefficient encapsulation of
the nucleic acid payload. 2.
LNP instability leading to
premature release of the
payload. 3. The inherent
delivery efficiency of L319 may
be lower for the target cell type

compared to other lipids.

1. Optimize the N/P ratio (the
molar ratio of nitrogen atoms in
the ionizable lipid to phosphate
groups in the nucleic acid). 2.
Assess the stability of your
L319-LNP formulation at
physiological pH and
temperature. The inclusion of
helper lipids like DSPC and
cholesterol is crucial for
stability. 3. Consider slight
modifications to the LNP
composition, such as the
helper lipid or PEG-lipid, which
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can influence biodistribution

and cellular uptake.

1. Utilize a controlled and
reproducible formulation
method, such as microfluidics,
to ensure batch-to-batch
consistency in particle size and
) encapsulation efficiency.[9] 2.
o i 1. Inconsistent LNP
Variability in experimental ) ) Store L319-LNPs at an
formulation. 2. Aggregation of ]
results between batches appropriate temperature (e.g.,
LNPs upon storage.
4°C for short-term, or frozen
for long-term with a
cryoprotectant) and re-
characterize particle size
before each experiment to

check for aggregation.[10]

Quantitative Data Summary

The following tables provide a summary of representative quantitative data related to the in
vivo performance and toxicity of ionizable lipid nanoparticles. While specific head-to-head
comparative data for L319 across all toxicity parameters is not available in a single source, the
data below from closely related lipids illustrates the typical assessments performed and the
expected trends for a biodegradable lipid like L319 compared to a non-biodegradable
predecessor.

Table 1: In Vivo Clearance of 14C-labeled L319 in Rats Following a Single Intravenous
Administration
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Time Post-Administration

Cumulative % of Injected Cumulative % of Injected
Dose in Urine (Mean + SD)  Dose in Feces (Mean * SD)

0-12 hours 305 <5
12-24 hours 35+6 40+ 8
24-48 hours 386 50+9
48-72 hours 40+ 7 55+ 10

Data is representational and
derived from descriptions in

the literature.[4]

Table 2: Comparative In Vivo Hepatotoxicity Markers in Mice (5 mg/kg IV Dose)
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Alanine

LNP Formulation Aminotransferase

Aspartate
Aminotransferase

Total Bile Acids

(umol/L)
(ALT) (UIL) (AST) (UIL)
PBS (Control) 35+8 80+ 15 5+2
DLin-MC3-DMA LNP 50+ 12 100 £ 20 8+3
ALC-0315 LNP (Non-
250 £ 50 400 £ 75 3010

biodegradable)

This table presents
comparative data for
DLin-MC3-DMA and
another non-
biodegradable lipid,
ALC-0315, to illustrate
the type of data
generated in such
studies. L319, being
biodegradable, would
be expected to show
toxicity markers closer
to or lower than DLin-
MC3-DMA under

similar conditions.[8]

Experimental Protocols

1. L319-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of L319-LNPs encapsulating mRNA or siRNA using a

microfluidic device.
e Materials:

o L319 (in ethanol)

o 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
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o Cholesterol (in ethanol)

o 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) (in ethanol)

o Nucleic acid (mMRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

o Ethanol, molecular biology grade

o Nuclease-free water

o Microfluidic mixing device and pumps

e Procedure:

o Prepare a lipid stock solution in ethanol containing L319, DSPC, cholesterol, and PEG-
DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).

o Prepare the aqueous phase by diluting the nucleic acid in the citrate buffer to the desired
concentration.

o Set up the microfluidic device according to the manufacturer's instructions.

o Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into
another.

o Pump the two solutions through the microfluidic mixer at a set flow rate ratio (e.g., 3:1
aqueous:organic) and total flow rate.

o Collect the resulting LNP solution.

o Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove
ethanol and raise the pH.

o Sterile-filter the final LNP formulation through a 0.22 um filter.

o Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and
encapsulation efficiency.

2. In Vivo Toxicity Assessment in Mice
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This protocol outlines a basic procedure for evaluating the acute toxicity of L319-LNPs

following intravenous administration in mice.

o Materials:

o

[¢]

[¢]

[e]

o

[¢]

L319-LNP formulation in PBS

Control group (PBS)

C57BL/6 mice (or other appropriate strain)

Blood collection tubes (e.g., serum separator tubes)
Reagents for ALT and AST measurement

Materials for tissue fixation (e.g., 10% neutral buffered formalin) and histopathology

e Procedure:

[e]

Acclimate animals for at least one week before the study.
Divide mice into groups (e.g., PBS control, low-dose L319-LNP, high-dose L319-LNP).

Administer the L319-LNP formulation or PBS via tail vein injection. A typical injection
volume is 100 pL.

Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior,
appearance) at regular intervals.

At a predetermined time point (e.g., 24 or 48 hours post-injection), collect blood via
cardiac puncture or another approved method.

Process the blood to obtain serum.

Measure serum levels of ALT and AST using a commercial kit or a clinical chemistry
analyzer.[11][12]

Euthanize the animals and perform a necropsy.
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o Collect organs, particularly the liver and spleen, and fix them in formalin for
histopathological analysis to assess for any tissue damage or immune cell infiltration.

Visualizations
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Figure 1: Experimental workflow for L319-LNP formulation and in vivo toxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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